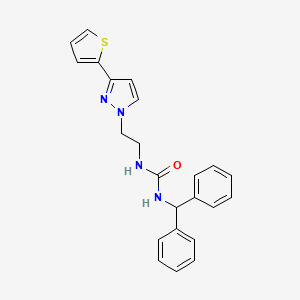

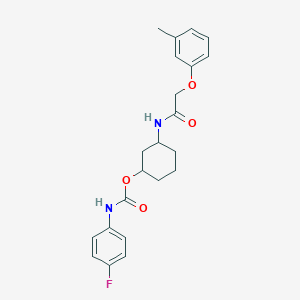

3-(2-(m-Tolyloxy)acetamido)cyclohexyl (4-fluorophenyl)carbamate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “3-(2-(m-Tolyloxy)acetamido)cyclohexyl (4-fluorophenyl)carbamate” is a complex organic molecule. It contains several functional groups including a carbamate group, a cyclohexyl group, and a fluorophenyl group .

Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds are often synthesized through reactions involving carbonyl compounds, amines, and alcohols .Molecular Structure Analysis

The molecular structure of this compound would likely be determined by the arrangement of its functional groups. The presence of a carbamate group could lead to hydrogen bonding, influencing the compound’s structure .Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by its functional groups. For example, the carbamate group could potentially undergo hydrolysis .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of a carbamate group could make the compound polar .Scientific Research Applications

Environmental Monitoring and Water Quality

Research on environmental monitoring has emphasized the importance of identifying and quantifying organic pollutants in water bodies. Studies have focused on priority substances (PSs) and contaminants of emerging concern (CECs) that must be monitored in Europe according to the European Union Directive 2013/39/EU. High concentrations of PSs such as atrazine, alachlor, and polycyclic aromatic hydrocarbons, and CECs like azithromycin and diclofenac, have been reported. The research underscores the need for comprehensive monitoring strategies to assess the chemical status of surface water and identify potential future PS candidates (J. Sousa et al., 2018).

Pharmaceutical Research and Emerging Contaminants

The study of pharmaceutical residues in the aquatic environment has highlighted the persistent nature of certain drugs, such as acetaminophen (ACT), which can transform into various intermediates. Despite their low concentration levels, these compounds pose a significant challenge for monitoring, detection, and treatment. The occurrence of ACT in different environmental compartments, its toxicity effects, and transformation pathways have been extensively reviewed, offering insights into the development of effective removal technologies (Hoang Nhat Phong Vo et al., 2019).

Antimicrobial Compounds from Cyanobacteria

Cyanobacteria have been identified as a rich source of compounds with antimicrobial activity against multidrug-resistant pathogens. A comprehensive review of 121 cyanobacterial compounds revealed their potential in addressing the growing concern over drug-resistant bacterial, fungal, and mycobacterial infections. These compounds, belonging to various chemical classes, exhibit a wide range of biological activities and hold promise for the development of new antimicrobial agents (S. S. Swain et al., 2017).

Contamination and Removal of Pharmaceuticals

The environmental impact and removal of pharmaceuticals such as sulfamethoxazole from water sources have been extensively studied. The review discusses the occurrence, fate, toxicity, and removal strategies of this persistent organic pollutant. Highlighting cleaner techniques like adsorption, advanced oxidation processes, and photocatalytic degradation, this research provides valuable insights into sustainable and effective methods for mitigating the impact of pharmaceutical contaminants in aquatic environments (G. Prasannamedha et al., 2020).

Mechanism of Action

Future Directions

properties

IUPAC Name |

[3-[[2-(3-methylphenoxy)acetyl]amino]cyclohexyl] N-(4-fluorophenyl)carbamate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25FN2O4/c1-15-4-2-6-19(12-15)28-14-21(26)24-18-5-3-7-20(13-18)29-22(27)25-17-10-8-16(23)9-11-17/h2,4,6,8-12,18,20H,3,5,7,13-14H2,1H3,(H,24,26)(H,25,27) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGEXHLOEWJKDJG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)OCC(=O)NC2CCCC(C2)OC(=O)NC3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25FN2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(2-(m-Tolyloxy)acetamido)cyclohexyl (4-fluorophenyl)carbamate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Chloro-N-[(4-chlorophenyl)-pyrazin-2-ylmethyl]-N-methylpropanamide](/img/structure/B2689149.png)

![(Z)-ethyl 2-((2,6-dimethoxybenzoyl)imino)-3-(2-ethoxyethyl)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2689155.png)

![tert-Butyl 7-amino-3-oxa-9-azaspiro[5.5]undecane-9-carboxylate](/img/structure/B2689161.png)

![N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2689163.png)

![N-(2-ethoxyphenyl)-2-[(6-fluoro-2-phenylquinolin-4-yl)oxy]acetamide](/img/structure/B2689166.png)